3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
3-methoxy-9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]
Properties
Molecular Formula |
C23H16O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-methoxy-9-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H16O4/c1-13-22(14-6-4-3-5-7-14)19-11-17-16-9-8-15(25-2)10-18(16)23(24)27-20(17)12-21(19)26-13/h3-12H,1-2H3 |
InChI Key |
ZWXOKESCABMIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C3C(=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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